molecular formula C5H11N B150434 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 CAS No. 131857-29-9

1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8

Cat. No.: B150434
CAS No.: 131857-29-9
M. Wt: 93.2 g/mol
InChI Key: AVFZOVWCLRSYKC-UDCOFZOWSA-N
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Description

1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is a deuterated derivative of 1-Methylpyrrolidine. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 can be synthesized through the deuteration of 1-Methylpyrrolidine. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated reagents under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the deuteration process. The final product is then purified through distillation or chromatography to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form deuterated amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

    Substitution: Nucleophiles like deuterated halides (D-X) are employed under basic conditions.

Major Products Formed

    Oxidation: Deuterated N-oxides.

    Reduction: Deuterated amines.

    Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.

    Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is primarily based on its deuterium content. Deuterium has a higher mass than hydrogen, which affects the vibrational frequencies of chemical bonds. This isotopic effect can influence reaction rates and mechanisms. In biological systems, deuterium incorporation can alter the metabolic pathways and improve the stability of deuterated drugs.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,2,3,3,4,4,5,5-d8: Another deuterated pyrrolidine derivative.

    N-Methylpyrrolidine: The non-deuterated form of the compound.

    1-Methyl-2-pyrrolidinone: A structurally similar compound with different functional groups.

Uniqueness

1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in various studies. Compared to its non-deuterated counterparts, it offers improved metabolic stability and reduced side effects in medicinal applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFZOVWCLRSYKC-UDCOFZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481386
Record name 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131857-29-9
Record name 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131857-29-9
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